molecular formula C27H25N5 B2457602 6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877792-33-1

6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2457602
CAS No.: 877792-33-1
M. Wt: 419.532
InChI Key: DSOQUHDYONPRMD-UHFFFAOYSA-N
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Description

“6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound . It’s related to a class of compounds known as pyrazolopyrimidines, which are nitrogen-containing heterocycles . These types of compounds are often important in the discovery of bioactive agents in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of pyrazolopyrimidines can involve various methods and conditions . One approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium . This method provides the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The ChemSpider ID for a similar compound is 1428264 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, a boiling point of 208 °C/40 mmHg, and a molar refractivity of 149.3±0.5 cm3 . It has 5 H bond acceptors, 1 H bond donor, and 7 freely rotating bonds .

Scientific Research Applications

Synthesis and Biological Activity

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their insecticidal and antibacterial potential. The synthesis involves microwave irradiative cyclocondensation and has shown that these compounds have significant biological activities (Deohate & Palaspagar, 2020). Additionally, novel pyrazolopyrimidines derivatives have been synthesized for their anticancer and anti-5-lipoxygenase agents, indicating their potential as therapeutic agents (Rahmouni et al., 2016).

Antimicrobial and Antifungal Applications

Compounds with a pyrazolo[1,5-a]pyrimidine backbone have demonstrated promising antimicrobial and antifungal activities. For instance, the synthesis and evaluation of new anti-microbial additives based on pyrimidine derivatives for surface coating and printing ink paste have shown very good antimicrobial effects (El‐Wahab et al., 2015). The antifungal effect of certain derivatives has also been reported, showcasing the potential for developing new antifungal agents (Jafar et al., 2017).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis methods, as well as its potential applications in pharmaceuticals and agrochemicals . The use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Properties

IUPAC Name

6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5/c1-19-24(16-21-10-5-3-6-11-21)26(29-18-22-12-9-15-28-17-22)32-27(30-19)25(20(2)31-32)23-13-7-4-8-14-23/h3-15,17,29H,16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOQUHDYONPRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NCC4=CN=CC=C4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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